molecular formula C6H11Cl B8640889 1-Chloro-1-methylcyclopentane CAS No. 6196-85-6

1-Chloro-1-methylcyclopentane

Cat. No. B8640889
CAS RN: 6196-85-6
M. Wt: 118.60 g/mol
InChI Key: XDULUGNXCNQBNS-UHFFFAOYSA-N
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Patent
US06410558B1

Procedure details

To lithium sand (0.44 g, 63.0 mmol) in THF (100 mL) at 0° C. under argon was added 4,41-di-tert-butylbiphenyl (13.27 g, 51.0 mmol) and the resulting mixture was stirred at 0° C. overnight. The mixture was then cooled to −78° C. and 1-chloro-1-methylcyclopentane (3.0 g, 25.3 mmol) in THF (25 mL) was added. [1-Chloro-1-methylcyclopentane, a clear oil with b.p. 87-88° C./15T was obtained by the chlorination of 1-methylcyclopentanol with HCl gas.] This mixture was stirred for 15 min and the compound of Example g (5.34 g, 25.3 mmol) was added. The resulting solution was stirred at −78° C. for 1 h before being poured into water (250 mL). The aq layer was extracted three times with ether, and the combined extracts were dried (MgSO4) and concentrated to yield 2-[2-fluoro-6-(1-methyl-cyclopentyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole, as a clear oil in 40% yield. This oxazoline was carried through Steps 1-4 of Example 90. The resulting final product was recrystallized from ether/hexanes and obtained as a white solid. m.p. 116-117° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
4,41-di-tert-butylbiphenyl
Quantity
13.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li].[Cl:2][C:3]1([CH3:8])[CH2:7][CH2:6][CH2:5][CH2:4]1.C1C[O:12]CC1>>[Cl:2][C:3]1([CH3:8])[CH2:7][CH2:6][CH2:5][CH2:4]1.[CH3:8][C:3]1([OH:12])[CH2:7][CH2:6][CH2:5][CH2:4]1.[ClH:2] |^1:0|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
[Li]
Name
4,41-di-tert-butylbiphenyl
Quantity
13.27 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1(CCCC1)C
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −78° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1(CCCC1)C
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(CCCC1)O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06410558B1

Procedure details

To lithium sand (0.44 g, 63.0 mmol) in THF (100 mL) at 0° C. under argon was added 4,41-di-tert-butylbiphenyl (13.27 g, 51.0 mmol) and the resulting mixture was stirred at 0° C. overnight. The mixture was then cooled to −78° C. and 1-chloro-1-methylcyclopentane (3.0 g, 25.3 mmol) in THF (25 mL) was added. [1-Chloro-1-methylcyclopentane, a clear oil with b.p. 87-88° C./15T was obtained by the chlorination of 1-methylcyclopentanol with HCl gas.] This mixture was stirred for 15 min and the compound of Example g (5.34 g, 25.3 mmol) was added. The resulting solution was stirred at −78° C. for 1 h before being poured into water (250 mL). The aq layer was extracted three times with ether, and the combined extracts were dried (MgSO4) and concentrated to yield 2-[2-fluoro-6-(1-methyl-cyclopentyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole, as a clear oil in 40% yield. This oxazoline was carried through Steps 1-4 of Example 90. The resulting final product was recrystallized from ether/hexanes and obtained as a white solid. m.p. 116-117° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
4,41-di-tert-butylbiphenyl
Quantity
13.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li].[Cl:2][C:3]1([CH3:8])[CH2:7][CH2:6][CH2:5][CH2:4]1.C1C[O:12]CC1>>[Cl:2][C:3]1([CH3:8])[CH2:7][CH2:6][CH2:5][CH2:4]1.[CH3:8][C:3]1([OH:12])[CH2:7][CH2:6][CH2:5][CH2:4]1.[ClH:2] |^1:0|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
[Li]
Name
4,41-di-tert-butylbiphenyl
Quantity
13.27 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1(CCCC1)C
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −78° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1(CCCC1)C
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(CCCC1)O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.